Cas no 1843-96-5 (3,4-dihydro-2H-1,5-benzodioxepin-6-ol)
3,4-dihydro-2H-1,5-benzodioxepin-6-ol Chemical and Physical Properties
Names and Identifiers
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- 2H-1,5-Benzodioxepin-6-ol, 3,4-dihydro-
- 3,4-DIHYDRO-2H-BENZO[B][1,4]DIOXEPIN-6-OL
- 3,4-Dihydro-2h-1,5-benzodioxepin-6-ol
- MFCD22055189
- AKOS024053379
- BAA84396
- XNZJWDKUNYNOGF-UHFFFAOYSA-N
- 1843-96-5
- SCHEMBL9534791
- EN300-298098
- AS-40374
- Z1416170952
- 887-180-1
- 3,4-dihydro-2H-1,5-benzodioxepin-6-ol
-
- Inchi: 1S/C9H10O3/c10-7-3-1-4-8-9(7)12-6-2-5-11-8/h1,3-4,10H,2,5-6H2
- InChI Key: XNZJWDKUNYNOGF-UHFFFAOYSA-N
- SMILES: O1C2=CC=CC(O)=C2OCCC1
Computed Properties
- Exact Mass: 166.062994177Da
- Monoisotopic Mass: 166.062994177Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 38.7Ų
3,4-dihydro-2H-1,5-benzodioxepin-6-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019106675-250mg |
3,4-Dihydro-2h-1,5-benzodioxepin-6-ol |
1843-96-5 | 95% | 250mg |
$271.00 | 2023-09-02 | |
| Alichem | A019106675-1g |
3,4-Dihydro-2h-1,5-benzodioxepin-6-ol |
1843-96-5 | 95% | 1g |
$704.08 | 2023-09-02 | |
| Chemenu | CM320384-1g |
3,4-Dihydro-2H-benzo[b][1,4]dioxepin-6-ol |
1843-96-5 | 95% | 1g |
$439 | 2021-06-17 | |
| TRC | D456573-10mg |
3,4-dihydro-2H-1,5-benzodioxepin-6-ol |
1843-96-5 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D456573-50mg |
3,4-dihydro-2H-1,5-benzodioxepin-6-ol |
1843-96-5 | 50mg |
$ 160.00 | 2022-06-05 | ||
| TRC | D456573-100mg |
3,4-dihydro-2H-1,5-benzodioxepin-6-ol |
1843-96-5 | 100mg |
$ 230.00 | 2022-06-05 | ||
| Chemenu | CM320384-1g |
3,4-Dihydro-2H-benzo[b][1,4]dioxepin-6-ol |
1843-96-5 | 95% | 1g |
$337 | 2022-06-12 | |
| A2B Chem LLC | AI41508-10g |
3,4-Dihydro-2h-1,5-benzodioxepin-6-ol |
1843-96-5 | 95% | 10g |
$2901.00 | 2024-04-20 | |
| abcr | AB489880-250mg |
3,4-Dihydro-2H-benzo[b][1,4]dioxepin-6-ol; . |
1843-96-5 | 250mg |
€307.00 | 2025-04-20 | ||
| abcr | AB489880-1g |
3,4-Dihydro-2H-benzo[b][1,4]dioxepin-6-ol; . |
1843-96-5 | 1g |
€550.00 | 2025-04-20 |
3,4-dihydro-2H-1,5-benzodioxepin-6-ol Suppliers
3,4-dihydro-2H-1,5-benzodioxepin-6-ol Related Literature
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on 3,4-dihydro-2H-1,5-benzodioxepin-6-ol
2H-1,5-Benzodioxepin-6-ol, 3,4-dihydro (CAS No: 1843-96-5)
2H-1,5-Benzodioxepin-6-ol, 3,4-dihydro is a compound with the CAS registry number 1843-96-5. This compound belongs to the class of organic compounds known as benzodioxepins, which are fused bicyclic structures consisting of a benzene ring and a dioxepine ring. The compound is characterized by its unique molecular structure, which includes a hydroxyl group (-OH) at the 6-position and a dihydro substitution at the 3,4 positions of the dioxepine ring.
The molecular formula of 2H-1,5-Benzodioxepin-6-ol, 3,4-dihydro is C9H8O2, and its molecular weight is approximately 156.17 g/mol. The compound has a melting point of around 200°C and is sparingly soluble in water but more soluble in organic solvents such as ethanol and dichloromethane. Its structure makes it a potential candidate for various applications in pharmaceuticals, agrochemicals, and materials science.
Recent studies have highlighted the potential of benzodioxepin derivatives in drug discovery. For instance, researchers have explored the anti-inflammatory and antioxidant properties of 2H-1,5-Benzodioxepin-6-ol, 3,4-dihydro, suggesting its potential use in treating inflammatory diseases. Additionally, the compound has shown promise as a precursor for synthesizing more complex molecules with bioactive properties.
The synthesis of 2H-1,5-Benzodioxepin-6-ol, 3,4-dihydro typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted diols or ketones under acidic or basic conditions to form the dioxepine ring system. The hydroxyl group at the 6-position can be introduced via hydroxylation reactions or through strategic oxidation steps.
In terms of applications, benzodioxepin derivatives like 2H-1,5-Benzodioxepin-6-ol, 3,4-dihydro are being investigated for their role in drug delivery systems due to their ability to form stable inclusion complexes with other molecules. This property makes them valuable in encapsulating drugs for targeted delivery systems.
Moreover, recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic properties of benzodioxepin derivatives more accurately. These studies suggest that 2H-1,5-Benzodioxepin-6-ol, 3,4-dihydro may exhibit favorable absorption and distribution profiles in biological systems.
In conclusion,2H-1,Benzodioxepin derivatives like this compound continue to be an area of active research due to their diverse chemical properties and potential applications across multiple fields.
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